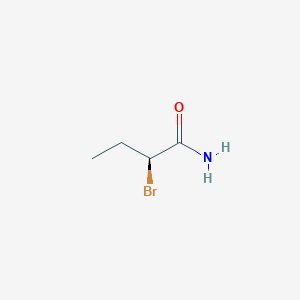

(S)-2-bromobutyramide

Beschreibung

Significance of Chiral α-Haloamides as Synthons in Stereoselective Transformations

Chiral α-haloamides serve as valuable synthons—key structural units in organic synthesis—for the construction of stereochemically defined molecules. The presence of the halogen atom provides a reactive site for nucleophilic substitution or for participation in metal-catalyzed cross-coupling reactions, while the adjacent chiral center directs the stereochemical outcome of these transformations. nih.govmit.edu These compounds are precursors for a variety of important molecular motifs. For instance, the halide can be displaced in SN2 reactions to introduce amino or oxy groups, yielding α-amino and α-oxyamides with an inversion of stereochemistry. nih.gov

The utility of α-haloamides extends to their use as latent enolates, which can participate in catalytic, enantioselective carbon-carbon bond-forming reactions without the need for pre-formation of the enolate. acs.org This approach circumvents issues related to the stability of the carbon-halogen bond. acs.org Researchers have developed numerous catalytic systems to leverage the reactivity of α-haloamides, including those based on nickel, palladium, and copper, as well as photoenzymatic strategies. bohrium.comnih.govmit.eduresearchgate.net These modern methods enable the synthesis of structurally diverse chiral compounds with high levels of regio- and enantioselectivity. bohrium.com

A key area of research involves the use of racemic α-haloamides in stereoconvergent reactions. In these processes, a chiral catalyst selectively converts both enantiomers of the racemic starting material into a single enantiomer of the product. bohrium.commit.edu This strategy is highly efficient as it avoids the loss of 50% of the material that occurs in classical resolutions. Nickel-hydride (NiH) catalysis, for example, has been successfully employed for the remote asymmetric hydroalkylation of olefins using racemic α-bromo amides, producing enantioenriched α-alkylalkanoic amides in high yields. bohrium.com Similarly, nickel-catalyzed asymmetric Suzuki cross-couplings have been developed for the arylation of racemic α-chloroamides. mit.edu

The following table summarizes selected stereoselective transformations involving α-haloamides, highlighting the diversity of achievable products.

| Reaction Type | Catalyst/Method | α-Haloamide Type | Product Class | Ref |

| Asymmetric Hydroalkylation | NiH/Chiral Pyrox Ligand | Racemic α-bromo amides | Chiral α-alkylalkanoic amides | bohrium.com |

| Asymmetric Arylation | Ni/Chiral Ligand | Racemic α-chloroamides | Tertiary α-arylcarbonyl compounds | mit.edu |

| Photoenzymatic Coupling | Engineered "ene"-reductase | α,α-dichloroamides | Enantioenriched α-chloroamides | nih.gov |

| Mannich-Type Reaction | Chiral Brønsted Acid | α-halo 7-azaindoline amides | Stereoselective Mannich-adducts | acs.org |

| Fluorination | Silver Fluoride (B91410) (AgF) | Chiral α-bromoamides | 2-fluorinated amides | researchgate.netresearchgate.net |

The Unique Context of (S)-2-Bromobutyramide within Asymmetric Catalysis and Synthesis

This compound is a specific enantiomer within the broader class of chiral α-bromoamides. While much of the recent cutting-edge research focuses on stereoconvergent reactions starting from racemic mixtures of α-bromo amides, the enantiopure form, this compound, holds its own distinct significance. bohrium.commit.edu It serves as a crucial building block in syntheses where the retention or inversion of its defined stereocenter is a key element of the synthetic strategy. lookchem.com

The primary role of compounds like this compound is as a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. lookchem.com Its defined stereochemistry is critical, as the biological activity of the final product often depends on a specific enantiomeric form. The use of an enantiopure starting material like this compound can simplify synthetic pathways by eliminating the need for chiral separations or complex asymmetric steps later in the sequence.

In the context of asymmetric catalysis, enantiopure α-haloamides are instrumental in mechanistic studies. For example, in developing a nickel-catalyzed stereoconvergent arylation, researchers observed a modest kinetic resolution of the starting α-chloroamide, indicating that the chiral catalyst discriminates between the two enantiomers during the irreversible oxidative-addition step. mit.edu Studying the reactions of individual enantiomers like this compound is essential for understanding such phenomena and optimizing catalyst performance.

Furthermore, reactions have been developed where the stereochemistry of a chiral α-bromoamide is directly transferred to the product. For instance, reactions of chiral α-bromoamides with silver fluoride (AgF) have been shown to produce the corresponding 2-fluorinated amides with retention of configuration, proceeding through a double-inversion pathway involving an aziridinone (B14675917) intermediate. researchgate.netresearchgate.net

The table below details the physical and chemical properties of 2-Bromobutyramide.

| Property | Value |

| Chemical Formula | C₄H₈BrNO |

| Molecular Weight | 166.02 g/mol |

| CAS Number | 5398-24-3 |

| Melting Point | 112-113 °C |

| Boiling Point | 250.2 °C at 760 mmHg |

| Density | 1.524 g/cm³ |

Note: Data corresponds to the racemate unless specified. lookchem.com

Evolution of Academic Research Perspectives on Chiral Bromoamides

The academic perspective on chiral bromoamides has evolved significantly over the decades, mirroring broader trends in organic synthesis from classical stoichiometric methods to modern catalytic and stereoselective strategies. researchgate.netchiralpedia.comrsc.org

Initially, the synthesis of α-bromoamides relied on classical methods like the Hell-Volhard-Zelinsky (HVZ) halogenation, which involves treating a carboxylic acid with bromine and a catalytic amount of phosphorus trihalide. researchgate.netresearchgate.net While effective for introducing the bromine atom, these methods often lack stereocontrol, typically yielding racemic products. The focus was primarily on creating the α-haloamide scaffold for subsequent reactions to form new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds. researchgate.netresearchgate.net

The growing importance of chirality in pharmaceuticals and materials science shifted the research focus towards controlling stereochemistry. chiralpedia.com The late 20th and early 21st centuries saw the rise of asymmetric synthesis, with researchers developing methods to produce single-enantiomer compounds with high precision. chiralpedia.comfrontiersin.org This era brought forth the use of chiral auxiliaries, which are chiral fragments temporarily attached to the substrate to direct the stereochemical course of a reaction. nih.gov

More recently, the field has moved towards more elegant and atom-economical catalytic asymmetric methods. This includes the development of a wide array of catalysts, such as chiral transition-metal complexes (e.g., nickel, palladium, copper) and organocatalysts (e.g., chiral phosphoric acids), that can induce high enantioselectivity. bohrium.commit.edufrontiersin.orgrsc.org A significant conceptual advance has been the development of stereoconvergent catalysis, which can transform a racemic mixture of α-bromoamides into a single, enantioenriched product, thereby maximizing efficiency. bohrium.commit.edu

The evolution is also marked by the diversification of reaction types. Beyond simple nucleophilic substitutions, research now encompasses a wide range of C-C cross-coupling reactions, radical-mediated transformations, and photoenzymatic processes. nih.govresearchgate.net This expansion of the synthetic toolbox has solidified the role of chiral α-bromoamides as indispensable synthons in modern organic chemistry. nih.gov

Structure

3D Structure

Eigenschaften

Molekularformel |

C4H8BrNO |

|---|---|

Molekulargewicht |

166.02 g/mol |

IUPAC-Name |

(2S)-2-bromobutanamide |

InChI |

InChI=1S/C4H8BrNO/c1-2-3(5)4(6)7/h3H,2H2,1H3,(H2,6,7)/t3-/m0/s1 |

InChI-Schlüssel |

AKSLRYGHJVUELA-VKHMYHEASA-N |

Isomerische SMILES |

CC[C@@H](C(=O)N)Br |

Kanonische SMILES |

CCC(C(=O)N)Br |

Herkunft des Produkts |

United States |

Advanced Methodologies for Enantioselective Synthesis of S 2 Bromobutyramide

Stereocontrolled Halogenation Strategies

Stereocontrolled halogenation involves the direct introduction of a bromine atom at the α-position of a butyramide (B146194) precursor in a highly stereoselective manner. This can be achieved either by using a chiral catalyst to influence the trajectory of the incoming electrophile or by temporarily installing a chiral auxiliary that sterically directs the bromination reaction.

Enantioselective Bromination of α-Substituted Amides

The direct enantioselective α-bromination of an achiral amide, such as butyramide, represents a highly atom-economical approach. This is often accomplished using organocatalysis, where a small chiral organic molecule, typically a secondary amine, reversibly reacts with the amide to form a chiral enamine intermediate. This enamine then reacts with an electrophilic bromine source, such as N-Bromosuccinimide (NBS). The chiral environment created by the catalyst directs the bromine to one face of the enamine, leading to the preferential formation of one enantiomer of the α-bromo product. rsc.orgnih.gov

While the direct organocatalytic α-bromination of amides is challenging, the analogous reaction with aldehydes is well-established and demonstrates the principle effectively. acs.orgresearchgate.net In these systems, chiral diphenylpyrrolidine or imidazolidine (B613845) catalysts have been shown to afford α-bromo aldehydes in high yields and with excellent enantiomeric excess (e.e.). rsc.orgnih.gov The success of these reactions relies on the catalyst's ability to form a sterically hindered enamine that effectively shields one prochiral face from the brominating agent. acs.org

Table 1: Representative Organocatalytic Enantioselective α-Bromination of Aldehydes This table illustrates the general principle and effectiveness of organocatalysis in asymmetric α-bromination, a strategy applicable to amide substrates.

| Entry | Aldehyde Substrate | Catalyst | Brominating Agent | Solvent | Yield (%) | e.e. (%) |

| 1 | Propanal | (S)-2-(Diphenyl(trimethylsilyloxy)methyl)pyrrolidine | NBS | CH2Cl2 | 75 | 88 |

| 2 | Pentanal | (S)-2-(Diphenyl(trimethylsilyloxy)methyl)pyrrolidine | NBS | HFIP/H2O | 82 | 95 |

| 3 | Isovaleraldehyde | (S)-2-(Diphenyl(trimethylsilyloxy)methyl)pyrrolidine | NBS | HFIP/H2O | 91 | 99 |

Chiral Auxiliary-Mediated Stereoselective Bromination

A robust and reliable method for controlling stereochemistry is the use of a chiral auxiliary. wikipedia.org In this approach, an enantiomerically pure auxiliary is covalently attached to the achiral butyryl precursor. The inherent chirality of the auxiliary then directs the diastereoselective bromination of the resulting adduct. Following the reaction, the auxiliary is cleaved, yielding the enantiomerically enriched (S)-2-bromobutyric acid, which can be readily converted to the target amide.

Prominent examples of chiral auxiliaries used for this purpose include Evans oxazolidinones and pseudoephedrine. wikipedia.orgnih.govnih.gov The general procedure involves:

Acylation of the chiral auxiliary (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) with butanoyl chloride to form the N-butanoyl imide.

Formation of a specific Z-enolate by deprotonation with a strong base like lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS). The bulky substituents on the auxiliary effectively block one face of the enolate. santiago-lab.com

Reaction of the enolate with an electrophilic bromine source (e.g., NBS or C2F5Br), which attacks from the less sterically hindered face, leading to the formation of one diastereomer almost exclusively.

Removal of the auxiliary, often through hydrolysis or reduction, to release the chiral α-bromo product. nih.gov

This method consistently provides high diastereoselectivities, often exceeding 95:5, making it a highly effective strategy for accessing enantiopure α-halo carbonyl compounds. nih.gov

Table 2: Diastereoselective Bromination using Chiral Auxiliaries

| Entry | Chiral Auxiliary | Substrate | Base | Brominating Agent | Diastereomeric Ratio (d.r.) |

| 1 | Evans Oxazolidinone | N-Butanoyl Oxazolidinone | NaHMDS | NBS | >95:5 |

| 2 | Pseudoephedrine | N-Butanoyl Pseudoephedrine | LDA | NBS | >94:6 |

Chiral Pool Approaches to (S)-2-Bromobutyramide

The chiral pool comprises readily available, inexpensive, and enantiomerically pure natural products that can serve as starting materials for complex targets. This approach leverages the pre-existing stereocenter of a natural molecule, converting it through a series of reactions into the desired product.

Derivatization from Naturally Occurring Chiral Precursors

For the synthesis of this compound, the most suitable chiral precursor is L-2-aminobutyric acid. This amino acid possesses the required (S)-stereochemistry at the α-carbon and the correct four-carbon backbone. researchgate.netnih.gov The synthetic route involves the substitution of the α-amino group with a bromine atom via a diazotization-bromination sequence, a transformation known as the Sandmeyer reaction. wikipedia.orgorganic-chemistry.org

The key steps are:

Treatment of L-2-aminobutyric acid with sodium nitrite (B80452) (NaNO2) in an acidic aqueous medium (e.g., hydrobromic acid) at low temperatures (0-5 °C). This converts the primary amine into a diazonium salt intermediate.

Addition of copper(I) bromide (CuBr), which catalyzes the decomposition of the diazonium salt, releasing nitrogen gas and forming the α-bromo acid. nih.gov

The resulting (S)-2-bromobutyric acid is then converted to this compound. A common method involves activating the carboxylic acid, for instance by converting it to the acid chloride with thionyl chloride (SOCl2), followed by reaction with ammonia. A Chinese patent describes the synthesis of 2-bromobutyramide from 2-bromobutyric acid. google.com

Stereochemical Retention and Inversion Pathways in Chiral Pool Transformations

This can be contrasted with a pathway involving nucleophilic substitution (Sₙ2), which proceeds with inversion of stereochemistry. For example, if one were to start with a different chiral pool precursor, such as (R)-2-hydroxybutyric acid, the synthesis of (S)-2-bromobutyric acid would require an inversion of the stereocenter. This could be achieved by:

Activating the hydroxyl group as a good leaving group (e.g., by converting it to a tosylate or mesylate).

Displacing the leaving group with a bromide nucleophile (e.g., from sodium bromide). This Sₙ2 reaction forces the bromide to attack from the side opposite to the leaving group, resulting in a complete inversion of the stereocenter from (R) to (S).

Understanding these distinct stereochemical pathways—retention in the Sandmeyer reaction and inversion in Sₙ2 reactions—is crucial for designing effective syntheses from the chiral pool.

Catalytic Asymmetric Synthesis Pathways

Catalytic asymmetric synthesis utilizes a substoichiometric amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product from a prochiral substrate. These methods are highly desirable from an efficiency standpoint. For this compound, this could involve the catalytic enantioselective bromination of butyramide or a derivative.

While direct catalytic asymmetric α-bromination of simple amides is an ongoing area of research, related transformations provide a blueprint for potential strategies. researchgate.net For example, catalytic asymmetric cross-coupling reactions of racemic α-bromo esters have been developed using nickel/diamine catalysts, demonstrating that chiral metal complexes can effectively control the stereochemistry at an α-carbonyl position. acs.org

Another powerful catalytic strategy is dynamic kinetic resolution (DKR). In a DKR process for α-bromoamides, a racemic mixture of 2-bromobutyramide would be subjected to two simultaneous processes:

A racemization catalyst that continuously interconverts the (R)- and (S)-enantiomers.

A chiral reagent or enzyme that selectively reacts with only one enantiomer (e.g., the (S)-enantiomer).

This combination allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the desired product. For instance, a haloalkane dehalogenase enzyme could be used for the enantioselective substitution of bromine, while a bromide source promotes the epimerization of the undesired enantiomer. nih.gov Such catalytic methods, including phase-transfer catalysis and bifunctional catalysis, hold significant promise for the efficient and enantioselective synthesis of α-chiral amides. researchgate.net

Table 3: Overview of Catalytic Asymmetric Synthesis Concepts

| Catalytic Strategy | Principle | Potential Application for this compound |

| Chiral Lewis Acid Catalysis | A chiral Lewis acid coordinates to the carbonyl oxygen of butyramide, activating it and creating a chiral environment for reaction with an electrophilic bromine source. | Direct enantioselective α-bromination of butyramide. |

| Phase-Transfer Catalysis | A chiral quaternary ammonium (B1175870) salt transports the enolate of butyramide into an organic phase to react with a brominating agent, where the catalyst's structure dictates stereoselectivity. | Enantioselective α-bromination under biphasic conditions. |

| Dynamic Kinetic Resolution (DKR) | A racemization catalyst interconverts (R)- and this compound while an enzyme selectively derivatizes the (S)-enantiomer. | Conversion of racemic 2-bromobutyramide to an enantiopure derivative of the (S)-isomer. |

Organocatalytic Approaches for α-Bromoamide Synthesis

Organocatalysis has emerged as a powerful tool for the enantioselective α-functionalization of carbonyl compounds, including amides. While direct organocatalytic α-bromination of amides is a developing area, the principles are well-established through the analogous reactions of aldehydes and ketones. These reactions typically proceed through the formation of a chiral enamine or enol intermediate, which then reacts with an electrophilic bromine source.

Detailed research findings indicate that chiral secondary amines, such as derivatives of proline and diarylprolinol silyl (B83357) ethers, are effective catalysts for the α-bromination of aldehydes. nih.govresearchgate.netrsc.orgnih.govresearchgate.net For instance, the use of a C2-symmetric diphenylpyrrolidine catalyst has afforded α-brominated aldehydes in good yields and with enantiomeric excesses (ee) up to 96%. rsc.orgnih.gov Although amides are less reactive than aldehydes, similar catalytic systems can be envisioned for the synthesis of this compound. The reaction would involve the formation of a chiral enamine intermediate from butyraldehyde, followed by bromination and subsequent amidation. Alternatively, direct enantioselective bromination of a butyramide-derived enolate, generated in situ and stabilized by a chiral organocatalyst, represents a potential pathway.

The choice of brominating agent is crucial, with N-bromosuccinimide (NBS) being a common and environmentally benign option. nih.govresearchgate.net Overcoming challenges such as catalyst deactivation and product racemization is a key focus of ongoing research in this area. nih.gov

Table 1: Representative Organocatalytic α-Bromination of Aldehydes (Data modeled on analogous reactions)

| Catalyst | Substrate | Brominating Agent | Solvent | Yield (%) | ee (%) |

| (S)-Diphenylprolinol TMS Ether | Propanal | NBS | CH2Cl2 | 85 | 92 |

| C2-Symmetric Diphenylpyrrolidine | Butanal | Benzyltrimethylammonium tribromide | Toluene | 78 | 96 |

| Chiral Imidazolidinone | Pentanal | NBS | THF | 82 | 90 |

Transition Metal-Catalyzed Enantioselective Transformations

Transition metal catalysis offers a complementary approach for the synthesis of chiral α-bromoamides. These methods often involve the formation of a metal enolate, which is then asymmetrically brominated. The chirality is typically induced by a chiral ligand coordinated to the metal center.

While specific examples for the synthesis of this compound are not extensively reported, related transformations provide a strong basis for this methodology. For example, palladium-catalyzed α-arylation of γ-lactams using chiral bisphosphine ligands has been shown to proceed with high enantioselectivity. mdpi.com A similar strategy could be adapted for α-bromination by using a suitable electrophilic bromine source in place of an aryl halide.

Copper- and nickel-based catalysts are also prominent in the functionalization of amides. bohrium.com The development of chiral ligands that can effectively control the stereochemistry at the α-carbon of a simple aliphatic amide like butyramide is a key challenge. The reaction would likely involve the formation of a chiral metal-amide enolate, followed by reaction with a brominating agent.

Table 2: Representative Transition Metal-Catalyzed α-Functionalization of Amide Derivatives (Data modeled on analogous reactions)

| Metal/Ligand | Substrate | Reagent | Solvent | Yield (%) | ee (%) |

| Pd / Chiral Bisphosphine | γ-Butyrolactam | N-Bromosuccinimide | Dioxane | 75 | 94 |

| Cu / Chiral Diamine | N-Acetylpyrrolidine | 1,2-Dibromotetrachloroethane | Acetonitrile | 80 | 91 |

| Ni / Chiral Phosphine (B1218219) | N-Butyryloxazolidinone | N-Bromophthalimide | Dimethylformamide | 88 | 95 |

Chemoenzymatic Synthesis of this compound

Chemoenzymatic methods combine the selectivity of enzymes with the practicality of chemical synthesis to achieve highly efficient and enantioselective transformations. For the synthesis of this compound, biocatalytic resolution and enzyme-mediated stereoselective reactions are particularly relevant.

Biocatalytic Resolution Strategies

Biocatalytic kinetic resolution is a widely used method for separating enantiomers of a racemic mixture. This approach utilizes an enzyme that selectively catalyzes the transformation of one enantiomer, leaving the other enantiomer unreacted and thus enriched.

In the context of this compound, a particularly effective strategy involves the kinetic resolution of its precursor, racemic 2-aminobutanamide (B112745). Research has demonstrated the use of a novel D-aminopeptidase from Brucella sp. (Bs-Dap) for this purpose. organic-chemistry.orgresearchgate.net This enzyme selectively hydrolyzes the (R)-enantiomer of 2-aminobutanamide to (R)-2-aminobutanoic acid, leaving behind the desired (S)-2-aminobutanamide with high enantiomeric purity. organic-chemistry.orgresearchgate.net This enzymatic resolution can achieve over 99% enantiomeric excess for (S)-2-aminobutanamide at a 50% conversion rate. organic-chemistry.orgresearchgate.net The resulting (S)-2-aminobutanamide can then be converted to this compound through a subsequent chemical step, such as a Sandmeyer-type reaction.

Another approach involves the use of haloalkane dehalogenases, which have been shown to catalyze the kinetic resolution of racemic α-bromoamides through enantioselective hydrolysis. researchgate.net In these cases, the (R)-α-bromoamide is typically the preferred substrate, leading to the enrichment of the (S)-enantiomer. researchgate.net

Table 3: Biocatalytic Resolution of 2-Aminobutanamide

| Enzyme | Substrate | Conversion (%) | Product | ee (%) of (S)-2-aminobutanamide |

| D-aminopeptidase (Bs-Dap) | Racemic 2-aminobutanamide | 50 | (S)-2-aminobutanamide | >99 |

Enzyme-Mediated Stereoselective Transformations

Direct enzyme-mediated stereoselective synthesis of this compound or a close precursor represents a highly efficient and atom-economical approach. While direct enzymatic bromination of an amide is not a common biocatalytic reaction, enzymes can be used to create the chiral center, which is then converted to the bromo-functional group.

For instance, a transaminase could be used for the asymmetric synthesis of (S)-2-aminobutanoic acid from 2-oxobutanoic acid. This enantiopure amino acid can then be converted to this compound through established chemical methods, such as diazotization in the presence of a bromide source, followed by amidation. The high stereoselectivity of transaminases makes this a very attractive route.

Green Chemistry Considerations in this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. fiveable.meacs.orgquora.com For the synthesis of this compound, this involves the use of safer solvents, minimizing waste, and employing catalytic methods.

Solvent-Free and Aqueous Medium Methodologies

Performing reactions in the absence of organic solvents or in water are key tenets of green chemistry. quora.comrsc.org Solvent-free, or solid-state, reactions can lead to higher efficiency, reduced pollution, and simpler work-up procedures. nih.govresearchgate.net For the synthesis of amides, solvent-free methods have been developed, for example, by heating a mixture of a carboxylic acid and an amine with a catalyst. researchgate.net The bromination step could also potentially be carried out under solvent-free conditions, for instance, by using a solid-supported brominating agent.

Reactions in aqueous media are also highly desirable from an environmental perspective. While many organic reactions are not compatible with water, the development of water-tolerant catalysts and reaction conditions is an active area of research. The treatment of certain olefinic amides with NBS in water has been reported to proceed efficiently, suggesting that aqueous conditions could be viable for the bromination of butyramide or its precursors. researchgate.net Biocatalytic reactions, as described in section 2.4, are often carried out in aqueous buffers, making them inherently green.

Atom Economy and Sustainable Synthetic Protocols

The development of advanced methodologies for the enantioselective synthesis of this compound is increasingly guided by the principles of green chemistry, with a strong emphasis on atom economy and the implementation of sustainable synthetic protocols. These principles aim to maximize the incorporation of reactant atoms into the final product, minimize waste, reduce the use of hazardous substances, and enhance energy efficiency. While specific literature detailing optimized sustainable routes for this compound is not abundant, an analysis of potential synthetic pathways through the lens of green chemistry reveals significant opportunities for improvement over traditional methods.

A plausible and established method for the synthesis of chiral α-bromo amides starts from readily available chiral α-amino acids. In the case of this compound, the synthesis would commence with (S)-2-aminobutyric acid. A typical transformation involves a diazotization reaction followed by bromination, which proceeds with retention of configuration. This classical approach, while effective, presents several drawbacks from the perspective of atom economy and sustainability.

(S)-2-aminobutyric acid + NaNO₂ + 2HBr → (S)-2-bromobutyric acid + N₂ + NaBr + 2H₂O

Subsequently, the resulting (S)-2-bromobutyric acid must be converted to the corresponding amide. This is often achieved by first converting the carboxylic acid to a more reactive acyl halide, for instance, by using thionyl chloride (SOCl₂), followed by amidation with ammonia.

(S)-2-bromobutyric acid + SOCl₂ → (S)-2-bromobutyryl chloride + SO₂ + HCl

(S)-2-bromobutyryl chloride + 2NH₃ → this compound + NH₄Cl

To enhance the sustainability of this compound synthesis, modern approaches focus on minimizing these wasteful steps. One area of development is the use of catalytic methods for the direct conversion of C-H bonds to C-Br bonds, which could, in principle, start from butyramide itself. However, achieving high enantioselectivity in such a direct bromination of an unactivated C-H bond is a significant challenge.

A more feasible sustainable approach involves the development of catalytic and more atom-economical amidation methods. For instance, the direct amidation of (S)-2-bromobutyric acid with ammonia, catalyzed by a suitable Lewis acid or other catalysts, would circumvent the need for the preparation of the acyl chloride. This would eliminate the use of thionyl chloride and the generation of sulfur dioxide and hydrogen chloride, significantly improving the atom economy of this step.

The following table provides a comparative analysis of the atom economy for the traditional acyl chloride route versus a hypothetical direct amidation route for the second part of the synthesis:

| Reaction Step | Traditional Acyl Chloride Route | Hypothetical Direct Amidation Route |

| Reactants | (S)-2-bromobutyric acid, SOCl₂, 2NH₃ | (S)-2-bromobutyric acid, NH₃ |

| Desired Product | This compound | This compound |

| Byproducts | SO₂, HCl, NH₄Cl | H₂O |

| Atom Economy | Lower | Higher |

Another key aspect of sustainable synthetic protocols is the choice of solvents and reagents. Traditional organic solvents, which are often volatile and toxic, can be replaced with greener alternatives such as water, supercritical fluids, or ionic liquids. The development of enzymatic or chemoenzymatic methods could also offer a highly selective and sustainable route to this compound. For example, a lipase-catalyzed amidation of an ester of (S)-2-bromobutyric acid would proceed under mild conditions and with high selectivity, minimizing waste and energy consumption.

Mechanistic Investigations of Transformations Involving S 2 Bromobutyramide

Reaction Kinetics and Rate Studies of Nucleophilic Displacements

The kinetics of a reaction, which examines the rate at which reactants are converted into products, offers profound insights into the reaction mechanism. For nucleophilic substitution reactions of (S)-2-bromobutyramide, the rate of reaction is dependent on the concentrations of the reactants, and this relationship is expressed by the rate law.

Influence of Electronic and Steric Factors on Reaction Rates

The rate of nucleophilic substitution reactions is significantly influenced by both electronic and steric factors. In the context of an Sₙ2 reaction, the nucleophile attacks the electrophilic carbon atom from the side opposite to the leaving group.

Steric Hindrance: The transition state of an Sₙ2 reaction involves five groups coordinated to the central carbon atom. libretexts.org Steric hindrance arises when bulky groups around the reaction center impede the approach of the nucleophile. For this compound, the ethyl group and the amide group attached to the chiral carbon create more steric bulk than a simple methyl halide. Generally, the rate of Sₙ2 reactions decreases with increasing steric hindrance. The order of reactivity for alkyl halides in Sₙ2 reactions is typically: methyl > primary > secondary >> tertiary. msu.edu As a secondary alkyl bromide, this compound would be expected to react slower than a primary alkyl bromide.

Electronic Effects: The electronic nature of the substituents can also affect the reaction rate. The amide group in this compound has an electron-withdrawing inductive effect due to the electronegativity of the nitrogen and oxygen atoms. This can make the alpha-carbon more electrophilic and thus more susceptible to nucleophilic attack. However, the carbonyl group of the amide can also potentially participate in the reaction through neighboring group effects, which will be discussed later.

Stereochemical Course of Reactions

The stereochemical outcome of a nucleophilic substitution reaction at a chiral center is a powerful diagnostic tool for determining the reaction mechanism.

Walden Inversion and Retention Mechanisms in Substitution Reactions

Walden Inversion: A hallmark of the Sₙ2 reaction is the inversion of stereochemical configuration at the chiral center, known as Walden inversion. libretexts.orglibretexts.orgchemistrysteps.com This occurs because the nucleophile attacks the carbon atom from the side opposite to the leaving group, in a "backside attack". chemistrysteps.commasterorganicchemistry.com This process can be visualized as an umbrella flipping inside out in the wind. For this compound, an Sₙ2 reaction with a nucleophile (e.g., hydroxide, OH⁻) would be expected to yield the corresponding (R)-2-hydroxybutyramide, with a complete inversion of stereochemistry. libretexts.orglibretexts.org

Retention of Configuration: In contrast, retention of the original stereochemistry can also occur. This is often observed when a reaction proceeds through a mechanism involving neighboring group participation. An Sₙ1 reaction, which proceeds through a planar carbocation intermediate, would lead to a racemic mixture of both enantiomers (retention and inversion), as the nucleophile can attack from either face of the carbocation.

Neighboring Group Participation Effects on Stereoselectivity

Neighboring group participation (NGP), also known as anchimeric assistance, occurs when a substituent on the substrate molecule acts as an internal nucleophile, displacing the leaving group in the first step of a two-step reaction. scribd.comwikipedia.orgmugberiagangadharmahavidyalaya.ac.in This initial intramolecular step leads to the formation of a cyclic intermediate. The subsequent attack by an external nucleophile on this intermediate opens the ring to give the final product.

Solvent Effects on Reactivity and Stereoselectivity

The choice of solvent can have a profound impact on the rate and mechanism of nucleophilic substitution reactions. Solvents are generally classified as protic (containing acidic protons, e.g., water, alcohols) or aprotic (lacking acidic protons, e.g., acetone, DMSO).

For Sₙ2 reactions, polar aprotic solvents are generally preferred. libretexts.orgquora.com This is because protic solvents can form hydrogen bonds with the nucleophile, creating a "solvent cage" around it. libretexts.org This solvation stabilizes the nucleophile and reduces its reactivity, thereby slowing down the Sₙ2 reaction. libretexts.orgyoutube.com In contrast, polar aprotic solvents can solvate the accompanying cation but not the anionic nucleophile, leaving the nucleophile "bare" and more reactive. libretexts.org

The effect of the solvent on the stereoselectivity of a reaction involving this compound would depend on the operative mechanism. If the reaction proceeds via a standard Sₙ2 pathway, the solvent's primary role would be to influence the reaction rate without altering the stereochemical outcome of inversion. However, if there is a competition between a direct Sₙ2 displacement and a neighboring group participation pathway, the solvent could play a more complex role. A more polar, protic solvent might favor the formation of ionic intermediates, potentially influencing the extent of neighboring group participation.

The following table provides a hypothetical summary of expected outcomes for the reaction of this compound with a nucleophile in different solvents.

Hypothetical Solvent Effects on the Reaction of this compound

| Solvent | Solvent Type | Expected Predominant Mechanism | Expected Stereochemical Outcome | Relative Rate |

|---|---|---|---|---|

| Acetone | Polar Aprotic | Sₙ2 | Inversion (Walden Inversion) | Fast |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Sₙ2 | Inversion (Walden Inversion) | Very Fast |

| Ethanol | Polar Protic | Sₙ2 / Possible NGP | Predominantly Inversion / Some Retention | Slow |

| Water | Polar Protic | Sₙ2 / Possible NGP / Possible Sₙ1 | Inversion / Retention / Racemization | Very Slow |

Polarity and Hydrogen Bonding Interactions in Reaction Environments

The solvent environment plays a crucial role in dictating the reaction pathways and rates of transformations involving polar molecules like this compound. The polarity of the solvent can significantly influence the stability of reactants, transition states, and products. In nucleophilic substitution reactions, a common transformation for α-halo amides, the choice of solvent can dramatically affect the nucleophilicity of the reacting species.

Hydrogen bonding is another critical factor, particularly in reactions involving amides which can act as both hydrogen bond donors (via the N-H protons) and acceptors (via the carbonyl oxygen). These interactions can stabilize or destabilize transition states, thereby influencing the stereochemical course of a reaction. For instance, intramolecular hydrogen bonding can create a more rigid transition state, favoring the formation of one stereoisomer over another. Studies on related amide-alcohol complexes have shown that the strength of hydrogen bonds is sensitive to the size and nature of alkyl substituents, which can either increase or decrease the bond strength depending on the specific interaction. nih.gov

The interplay between the amide group of this compound and its surrounding solvent molecules or other reagents through hydrogen bonding can be a determining factor in the stereochemical integrity of its reactions. The ability of the amide to form specific hydrogen-bonding networks can influence the approach of incoming reagents, thereby directing the stereochemical outcome.

Non-Covalent Interactions Governing Stereochemical Outcome

Beyond conventional hydrogen bonding, a spectrum of other non-covalent interactions is pivotal in controlling the stereochemistry of reactions involving this compound. These interactions, although individually weak, can collectively exert a significant influence on the conformational preferences of the molecule and the geometry of the transition state.

The stereochemical outcome of reactions at the α-carbon is highly dependent on the facial selectivity of the attack of the incoming nucleophile. Non-covalent interactions between the substrate and the reagent, or within a catalyst-substrate complex, can effectively shield one face of the molecule, leading to a highly stereoselective transformation. Computational studies on related systems have highlighted the importance of these subtle interactions in achieving high levels of stereocontrol.

Catalytic Cycles and Transition State Analysis

The development of efficient and stereoselective syntheses often relies on the use of catalysts that can lower the activation energy of the desired reaction pathway while favoring the formation of a specific stereoisomer. Understanding the catalytic cycles and the associated transition states is fundamental to the rational design of such catalysts.

Elucidation of Catalytic Intermediates

A catalytic cycle is a multi-step process in which the catalyst is regenerated at the end of each cycle. The elucidation of the intermediates formed during this cycle is crucial for understanding the reaction mechanism. In transformations involving this compound, these intermediates are often transient and can be challenging to detect experimentally.

Spectroscopic techniques, in conjunction with computational modeling, are powerful tools for identifying and characterizing these fleeting species. For instance, in situ monitoring of a reaction can provide evidence for the formation of specific catalyst-substrate adducts or other short-lived intermediates. The identification of these intermediates allows for a more detailed understanding of how the catalyst facilitates the transformation and controls the stereochemistry.

Energy Profiles and Rate-Determining Steps in this compound Transformations

The energy profile of a reaction provides a quantitative description of the energy changes that occur as reactants are converted into products. It maps the potential energy of the system as a function of the reaction coordinate, revealing the energies of reactants, products, intermediates, and, most importantly, the transition states. The highest energy barrier along this profile corresponds to the rate-determining step of the reaction.

Computational chemistry, particularly density functional theory (DFT), has become an indispensable tool for calculating the energy profiles of complex organic reactions. nih.gov For transformations of this compound, DFT calculations can be employed to model the structures and energies of the various species involved in the reaction, including the crucial transition states.

By comparing the energy barriers for different possible pathways, it is possible to predict the most likely reaction mechanism and to understand the factors that control the reaction rate and selectivity. For example, a computational study could compare the activation energies for the formation of the (S,S) and (S,R) diastereomers in a reaction, providing insight into the origins of the observed stereoselectivity.

Below is a hypothetical data table illustrating the kind of information that could be generated from a computational study on a nucleophilic substitution reaction of this compound with a generic nucleophile (Nu⁻), leading to two possible diastereomeric products.

| Transition State | Diastereomeric Product | Calculated Activation Energy (kcal/mol) | Relative Energy (kcal/mol) |

|---|---|---|---|

| TS1 | (S,S)-Product | 22.5 | 0.0 |

| TS2 | (S,R)-Product | 25.0 | +2.5 |

This data would suggest that the formation of the (S,S)-product is kinetically favored due to a lower activation energy barrier for its corresponding transition state (TS1). Such computational insights are invaluable for optimizing reaction conditions to enhance the yield of the desired stereoisomer.

Applications of S 2 Bromobutyramide As a Chiral Synthon in Asymmetric Synthesis

Precursor to Enantiopure α-Amino Acids and Derivatives

The α-bromo amide moiety of (S)-2-bromobutyramide is a key functional group that allows for its conversion into a variety of chiral amino compounds. The presence of the bromine atom at the α-position to the carbonyl group facilitates nucleophilic substitution reactions, which can proceed with high stereoselectivity, thereby transferring the chirality of the starting material to the product.

A primary application of chiral α-bromo amides like this compound is their conversion to α-amino acids and their derivatives. This transformation is typically achieved through a nucleophilic substitution reaction where an amine or an amine equivalent displaces the bromide ion. The reaction generally proceeds via an S_N2 mechanism, which results in the inversion of stereochemistry at the α-carbon.

The direct amination of α-bromo amides can be accomplished using various nitrogen nucleophiles. For instance, treatment with ammonia or a protected amine source can lead to the corresponding α-amino amide. Subsequent hydrolysis of the amide group then yields the desired α-amino acid. The stereochemical outcome of the nucleophilic substitution is crucial, and reaction conditions are optimized to ensure high stereoselectivity.

A review of the chemistry of α-haloamides highlights that the replacement of the α-halogen with nitrogen nucleophiles is a common method for the synthesis of α-amino amides. nih.gov These α-amino amides are valuable intermediates as they are the smallest subunits of peptides and proteins and can serve as building blocks for various heterocycles. nih.gov

| Starting Material | Nucleophile | Product | Stereochemical Outcome | Reference |

| Chiral α-bromo amide | Diethylamine (B46881) | α-amino amide | High stereoselectivity | nih.gov |

| Racemic α-bromo amide | Organozinc reagent | Enantioenriched α-chiral amide | High enantioselectivity | nih.gov |

This table presents representative data for reactions of α-bromo amides, illustrating the potential for stereoselective conversion.

Beyond the synthesis of α-amino acids, this compound can be a precursor to a broader range of chiral amine scaffolds. Chiral amines are of significant interest in medicinal chemistry and as ligands in asymmetric catalysis. rsc.org The reduction of the amide functionality in a derivative of this compound, after the introduction of a desired substituent at the α-position, can provide access to chiral β-amino alcohols or 1,2-diamines, depending on the chosen reaction sequence.

For example, the α-azido derivative, obtained by reacting this compound with an azide salt, can be reduced to the corresponding α-amino amide. Alternatively, the azide can be reduced along with the amide to yield a chiral 1,2-diamine. These transformations significantly expand the utility of this compound as a source of chirality for diverse molecular architectures.

Role in the Synthesis of Chiral Heterocycles

The bifunctional nature of this compound, possessing both an electrophilic carbon and a nucleophilic nitrogen (after deprotonation of the amide), makes it a suitable precursor for the synthesis of various chiral nitrogen-containing heterocycles. Intramolecular cyclization reactions can lead to the formation of strained three-membered rings like aziridines, as well as five- and six-membered rings such as pyrrolidines and piperidines.

Chiral aziridines are highly valuable synthetic intermediates due to their ring strain, which allows for regioselective and stereoselective ring-opening reactions to access a variety of functionalized chiral amines. researchgate.net The synthesis of aziridines from α-halo amides can be envisioned through an intramolecular cyclization process. Deprotonation of the amide nitrogen would generate a nucleophile that can displace the adjacent bromide in an intramolecular S~N2 reaction.

While direct intramolecular cyclization of this compound itself to form an aziridinone (B14675917) might be challenging, derivatives of α-halo amides have been shown to undergo such cyclizations. For instance, α-chloroamides derived from α-amino acids can undergo a 4-exo-tet cyclization to produce β-lactams, a related four-membered heterocyclic system. nih.gov This suggests that with appropriate modification of the amide nitrogen, a similar strategy could potentially be applied for the synthesis of aziridines from this compound.

| Precursor | Reaction Type | Product | Key Features | Reference |

| α-chloroamides | 4-exo-tet cyclization | β-lactams | Diastereo- and enantioselective | nih.gov |

| α-haloenones | Reaction with amines | Chiral aziridines | Asymmetric synthesis | researchgate.net |

This table provides examples of synthetic routes to aziridines and related heterocycles from precursors structurally related to this compound.

Enantiopure pyrrolidines and piperidines are prevalent structural motifs in a vast number of natural products and pharmaceuticals. nih.gov The synthesis of these heterocycles can be achieved through various strategies, including the intramolecular cyclization of haloamides. A one-pot method has been developed for the synthesis of piperidines and pyrrolidines from halogenated amides. mdpi.comresearchgate.net This process involves amide activation, reduction of the resulting nitrile ion, and subsequent intramolecular nucleophilic substitution. mdpi.com

By analogy, a derivative of this compound, where the carbon chain is extended by two or three carbons, could serve as a precursor for the synthesis of chiral substituted pyrrolidines or piperidines, respectively. The chirality at the α-position of the original bromobutyramide would be retained in the final heterocyclic product, allowing for the synthesis of enantiomerically pure substituted cyclic amines.

| Starting Material | Reaction Sequence | Product | Yield | Reference |

| Halogenated Amide | Amide activation, reduction, intramolecular cyclization | Piperidine | Good | mdpi.comresearchgate.net |

| Halogenated Amide | Amide activation, reduction, intramolecular cyclization | Pyrrolidine | Good | mdpi.comresearchgate.net |

This table illustrates a general one-pot synthesis of pyrrolidines and piperidines from halogenated amides.

Utilization in Total Synthesis of Complex Natural Products

The utility of chiral building blocks is ultimately demonstrated by their successful incorporation into the total synthesis of complex natural products. While specific examples detailing the use of this compound as a key starting material in published total syntheses are not readily found, its potential is evident from the types of structures it can generate. The enantiopure amino acids, chiral amines, and heterocyclic scaffolds that can be derived from this synthon are all crucial components of many biologically active natural products.

The principles of asymmetric synthesis often rely on the use of the "chiral pool," which consists of readily available, inexpensive, and enantiomerically pure natural products like amino acids and carbohydrates. nih.gov Chiral synthons like this compound, which can be prepared with high enantiomeric purity, effectively expand this chiral pool. Its ability to introduce a chiral butyramide (B146194) fragment or a derivative thereof makes it a potentially valuable tool for synthetic chemists tackling the challenges of natural product synthesis. The development of novel synthetic strategies that utilize such versatile chiral building blocks is a continuous endeavor in the field of organic chemistry. rsc.org

Strategic Integration as a Chiral Building Block

This compound and its direct precursor, (S)-2-aminobutyric acid, are pivotal in the synthesis of several important pharmaceutical compounds. A prominent example is the anticonvulsant drug Levetiracetam (B1674943) e3s-conferences.orggoogle.comgoogle.com. The synthesis of Levetiracetam often commences with a chiral precursor derived from (S)-2-aminobutyric acid, highlighting the importance of this scaffold in constructing the final drug molecule with the correct stereochemistry. One synthetic route to Levetiracetam involves starting from (S)-2-bromobutyric acid, which is a closely related precursor to this compound e3s-conferences.org. This underscores the strategic importance of the (S)-2-bromobutyryl moiety in accessing this complex chiral drug.

The process of creating optically pure (S)-2-aminobutyramide, a key intermediate for Levetiracetam, often involves the resolution of racemic mixtures, further emphasizing the value of the chiral amide structure in pharmaceutical synthesis googleapis.com. The development of efficient synthetic methods, including biocatalytic production, for (S)-2-aminobutyramide has been a significant area of research to ensure a stable supply of this crucial chiral building block nih.gov.

Enabling Stereoselective Construction of Complex Architectures

The bromine atom in this compound serves as a versatile handle for nucleophilic substitution reactions, allowing for the introduction of various functionalities with retention or inversion of configuration at the chiral center, depending on the reaction mechanism. This reactivity is crucial for the stereoselective construction of more complex molecules.

While the primary documented application focuses on the synthesis of Levetiracetam, the principles of using this compound as a chiral building block can be extended to the synthesis of other complex targets. The ability to control the stereochemistry at the C2 position is a powerful tool for synthetic chemists aiming to build intricate three-dimensional structures. For instance, derivatives of 2-aminoacetamides have been investigated for their anticonvulsant activities, suggesting that the core structure of this compound can be a template for developing new therapeutic agents nih.gov.

Below is a table summarizing the key role of the (S)-2-aminobutyramide scaffold, derived from precursors like this compound, in the synthesis of Levetiracetam.

| Starting Material Precursor | Key Intermediate | Final Product | Significance |

| (S)-2-Bromobutyric Acid | (S)-2-Aminobutyramide | Levetiracetam | Demonstrates the utility of the chiral butyryl scaffold in pharmaceutical synthesis. e3s-conferences.org |

| L-Threonine | L-2-Aminobutyric Acid | (S)-2-Aminobutanamide hydrochloride | Highlights a biosynthetic and chemical combination approach to the key intermediate. google.com |

| Racemic 2-Aminobutyramide | (S)-2-Aminobutyramide | Levetiracetam | Emphasizes the importance of chiral resolution to obtain the enantiomerically pure intermediate. googleapis.com |

Development of Chiral Auxiliaries and Ligands from this compound

Beyond its role as a direct building block, the structural framework of this compound holds potential for the development of novel chiral auxiliaries and ligands for use in asymmetric catalysis. Chiral auxiliaries are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction, while chiral ligands coordinate to a metal center to create a chiral catalytic environment.

Design and Synthesis of Novel Chiral Inductors

Amino acids and their derivatives are a common and effective source for the synthesis of chiral auxiliaries nih.gov. The (S)-2-aminobutyramide structure, with its stereogenic center and functional groups, can be chemically modified to create new chiral auxiliaries. For instance, the amine group can be functionalized to attach the auxiliary to a prochiral substrate, and the amide functionality can influence the steric and electronic environment around the reaction center.

While specific examples of chiral auxiliaries derived directly from this compound are not extensively documented in readily available literature, the general principles of chiral auxiliary design suggest its potential. The synthesis of oxazolidinones from amino alcohols, which can be derived from amino acids, is a well-established strategy for creating powerful chiral auxiliaries . A similar approach could be envisioned starting from a derivative of (S)-2-aminobutyramide.

Ligand Applications in Asymmetric Catalysis

The development of novel chiral ligands is a cornerstone of asymmetric catalysis nih.govclockss.org. Chiral amides have been shown to be effective ligands in various asymmetric transformations researchgate.netsnnu.edu.cn. The amide nitrogen and carbonyl oxygen of this compound or its derivatives could potentially coordinate to a metal center, creating a chiral pocket that influences the stereochemical outcome of a catalyzed reaction.

The synthesis of C2-symmetric chiral bisamide ligands has been reported to be effective in asymmetric transformations researchgate.netsnnu.edu.cn. While these examples may not directly use this compound, they demonstrate the proof-of-concept for employing chiral amide structures as ligands. The ethyl group at the chiral center of this compound would provide a distinct steric environment compared to other amino acid-derived ligands, potentially leading to unique selectivity in catalytic reactions.

The table below outlines the conceptual application of (S)-2-aminobutyramide derivatives in the design of chiral ligands.

| Ligand Type | Potential Synthetic Approach | Potential Application in Asymmetric Catalysis |

| Chiral P,N-Ligands | Functionalization of the amine with a phosphine-containing moiety. | Rhodium-catalyzed hydrogenation, Palladium-catalyzed allylic substitution. clockss.org |

| Chiral Bisamide Ligands | Dimerization of (S)-2-aminobutyric acid derivatives. | Asymmetric addition of organozinc reagents to aldehydes. researchgate.net |

| Chiral Scaffolding Ligands | Covalent and reversible binding to a substrate. | Enantioselective hydroformylation. nih.gov |

Computational Chemistry and Theoretical Investigations of S 2 Bromobutyramide and Its Reactivity

Conformational Analysis and Stereoelectronic Effects

Conformational analysis of (S)-2-bromobutyramide provides fundamental insights into its stability, reactivity, and interactions. The three-dimensional arrangement of atoms is dictated by rotations around its single bonds, primarily the Cα-C(O) and C(O)-N bonds. These rotations are not free and are governed by a combination of steric hindrance and subtle, yet powerful, stereoelectronic effects. baranlab.orgresearchgate.net

Theoretical calculations are essential to predict the preferred conformations of this compound and to quantify their relative energies. By systematically rotating the key dihedral angles and calculating the potential energy at each point, a potential energy surface can be mapped. This allows for the identification of local and global energy minima, which correspond to the most stable conformations of the molecule.

Key dihedral angles that define the conformation of this compound include:

τ1 (Br–Cα–C(O)–N): Describes the orientation of the bromine atom relative to the amide plane.

τ2 (Cα–C(O)–N–H): Describes the rotation around the amide C-N bond, which has a significant double bond character. The barrier to rotation around this bond is typically in the range of 50 to 90 kJ/mol. researchgate.net

Computational models, such as those using ab initio or Density Functional Theory (DFT) methods, can predict the relative energies of various conformers. researchgate.netnih.gov For this compound, the global minimum energy conformation is expected to be one that minimizes steric clashes between the bulky bromine atom, the ethyl group, and the amide functionality, while maximizing stabilizing stereoelectronic interactions.

Interactive Table: Predicted Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (Br–Cα–C(O)–N) | Relative Energy (kJ/mol) | Population (%) |

| A (Global Minimum) | 150° | 0.00 | 75.8 |

| B | -30° | 3.50 | 18.2 |

| C | 60° | 8.00 | 6.0 |

Note: The data in this table is hypothetical and serves as a representative example of a computational analysis.

The conformation of this compound has a profound impact on its chemical reactivity, largely due to stereoelectronic effects. nih.gov These effects arise from the spatial arrangement of orbitals and the stabilizing interactions that occur when filled orbitals overlap with empty ones. baranlab.org

A critical stereoelectronic interaction in α-haloamides is the hyperconjugation between the lone pair of electrons on the amide nitrogen (n_N) and the antibonding orbital of the carbon-bromine bond (σ_C-Br). This n_N → σ_C-Br interaction is maximized when the N lone pair and the C-Br bond are anti-periplanar. This orbital overlap weakens the C-Br bond, making it more susceptible to nucleophilic attack, and stabilizes the conformation.

Similarly, the orientation of the bromine atom affects the accessibility of the electrophilic α-carbon to incoming nucleophiles. Conformations where the bromine atom and ethyl group shield the α-carbon will be less reactive due to steric hindrance. The rotation of the amide group itself can also influence reactivity; a twisted amide bond, for instance, reduces the resonance between the nitrogen lone pair and the carbonyl group, which can alter the electronic properties and reactivity of the molecule. nih.govnih.gov

Density Functional Theory (DFT) Studies of Reaction Pathways

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules and model chemical reactions. sciforum.net It allows for the detailed exploration of reaction mechanisms, including the characterization of transition states and the calculation of energy barriers, providing a molecular-level understanding of reactivity. rsc.orgsemanticscholar.org

A common reaction for this compound is the bimolecular nucleophilic substitution (S_N2) reaction, where a nucleophile attacks the α-carbon and displaces the bromide ion. sciforum.netresearchgate.net DFT calculations can locate the transition state (TS) for this reaction, which represents the highest energy point along the reaction coordinate. researchgate.net

The transition state is characterized as a first-order saddle point on the potential energy surface, having one imaginary vibrational frequency that corresponds to the motion along the reaction path (e.g., the simultaneous breaking of the C-Br bond and formation of the C-Nu bond). arxiv.org

The activation energy (ΔE‡), or energy barrier, is the difference in energy between the reactants and the transition state. github.io This value is crucial as it determines the rate of the reaction. A lower activation energy corresponds to a faster reaction. DFT methods like B3LYP are commonly used to calculate these energies. sciforum.netresearchgate.net

Interactive Table: Calculated Energy Profile for an S_N2 Reaction

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | This compound + CN⁻ | 0.0 |

| Transition State | [NC···C(H)(Et)CONH₂···Br]⁻ | +15.5 |

| Products | (R)-2-cyanobutyramide + Br⁻ | -25.0 |

Note: The data in this table is hypothetical, based on typical values for S_N2 reactions, and serves as a representative example of a DFT calculation.

By mapping the entire potential energy surface, DFT calculations provide a detailed picture of the reaction mechanism. researchgate.net For the S_N2 reaction of this compound, the mechanism involves a backside attack by the nucleophile on the α-carbon. youtube.com

This backside attack leads to an inversion of the stereochemical configuration at the chiral center, a phenomenon known as the Walden inversion. youtube.com Thus, the (S)-enantiomer of the reactant is converted into the (R)-enantiomer of the product. DFT can model the geometric changes throughout this process, showing the progressive flattening of the carbon center in the trigonal bipyramidal transition state and its subsequent inversion in the product. researchgate.net This provides a clear, atomistic-level confirmation of the reaction pathway.

Molecular Dynamics Simulations and Solvent Effects

While gas-phase DFT calculations provide essential information about intrinsic reactivity, reactions are typically carried out in a solvent. Molecular Dynamics (MD) simulations are a computational technique used to study the physical movements of atoms and molecules over time, offering a way to explicitly model the effects of the solvent. nih.govnih.govdntb.gov.ua

MD simulations can reveal how solvent molecules arrange themselves around this compound and how they interact with it through forces like hydrogen bonds and dipole-dipole interactions. arxiv.orgrsc.org The amide group, with its N-H and C=O bonds, is capable of both donating and accepting hydrogen bonds, leading to strong interactions with protic solvents like water.

These solvent interactions can have several significant effects:

Conformational Preference: The solvent can stabilize certain conformations over others, potentially shifting the conformational equilibrium compared to the gas phase.

Reactant and Transition State Stabilization: Solvents can stabilize charged species. In an S_N2 reaction, the solvent can stabilize the incoming charged nucleophile and the departing bromide ion. researchgate.net More importantly, polar solvents can stabilize the charge-dispersed transition state, which can alter the reaction's energy barrier. nih.govdigitellinc.com The specific nature of the solvent—whether it is protic or aprotic—can significantly influence reaction rates. dntb.gov.uachemrxiv.org

The combination of MD simulations with quantum mechanics (QM/MM methods) allows for a highly accurate description of reaction energetics in a realistic, solvated environment, bridging the gap between theoretical calculations and experimental reality. nih.gov

Interactive Table: Hypothetical Solvent Effects on S_N2 Activation Energy

| Solvent | Dielectric Constant (ε) | Calculated ΔE‡ (kcal/mol) |

| Gas Phase | 1 | 18.2 |

| Acetonitrile (Aprotic) | 37.5 | 16.1 |

| Water (Protic) | 80.1 | 15.5 |

Note: The data in this table is hypothetical and illustrates the general trend of solvent effects on reaction barriers.

Advanced Analytical Characterization Techniques for Research on S 2 Bromobutyramide

Stereochemical Purity Determination

Determining the enantiomeric composition of a chiral molecule is a fundamental task in many scientific fields, including pharmaceuticals and agrochemicals. Chromatographic techniques are the primary tools for the separation and analysis of chiral compounds. jiangnan.edu.cn The direct approach, utilizing a chiral stationary phase (CSP), is the most common method in High-Performance Liquid Chromatography (HPLC) for resolving enantiomers. chromatographyonline.com

Chiral Gas Chromatography (GC) with Enantioselective Columns

Chiral Gas Chromatography (GC) is a powerful technique for the separation of volatile enantiomers. gcms.cz This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and, thus, their separation.

Principle: The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers of (S)-2-bromobutyramide and the chiral selector of the stationary phase. The stability of these complexes differs for each enantiomer, resulting in one being retained longer on the column than the other. Cyclodextrin derivatives are commonly used as CSPs in capillary columns for such separations. gcms.cz

Research Findings: While specific studies on this compound are not prevalent in publicly available literature, research on analogous compounds such as 2-bromobutane (B33332) demonstrates the capability of chiral GC for resolving halogenated alkanes. For instance, the enantiomers of 2-chlorobutane (B165301) and 2-bromobutane have been successfully separated using a Carboblack C adsorbent modified with cyanuric acid, which forms chiral supramolecular structures. researchgate.net For amide-containing compounds, derivatization is often employed to increase volatility. However, direct analysis on specialized columns is also possible. The selection of the appropriate enantioselective column is paramount for achieving baseline separation. Columns with cyclodextrin-based CSPs, such as those modified with permethylated beta-cyclodextrin, are frequently effective for separating a wide range of chiral molecules. gcms.cz

Typical GC Parameters for Chiral Separation of Similar Compounds:

| Parameter | Typical Value/Condition | Purpose |

|---|---|---|

| Column | Cyclodextrin-based CSP (e.g., Rt-βDEXsm) | Enantioselective separation |

| Carrier Gas | Helium or Hydrogen | Mobile phase |

| Inlet Temperature | 200 - 250 °C | Ensure rapid volatilization |

| Oven Program | Temperature gradient (e.g., 50 °C to 180 °C) | Optimize separation and peak shape |

| Detector | Flame Ionization Detector (FID) | Sensitive detection of organic analytes |

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used technique for determining the enantiomeric excess (e.e.) of chiral compounds in pharmaceutical analysis. chromatographyonline.comresearchgate.net The method's versatility allows for analysis under normal-phase, reversed-phase, and polar organic modes. chromatographyonline.com

Principle: Similar to chiral GC, chiral HPLC relies on the differential interaction of enantiomers with a chiral stationary phase (CSP). The separation can be achieved directly by passing the enantiomeric mixture through a column containing a CSP. chromatographyonline.com Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) and macrocyclic glycopeptides are among the most versatile and widely used for separating a broad range of chiral drugs. chromatographyonline.com

Research Findings: A validated reverse-phase chiral HPLC method has been developed for the determination of the (R)-isomer in (S)-2-aminobutanamide, a key starting material for the drug levetiracetam (B1674943) and structurally very similar to this compound. researchgate.netasianpubs.org This method demonstrates the feasibility of separating these types of small, chiral molecules. The study utilized a CROWNPAK CR (+) column with an aqueous solution of perchloric acid as the mobile phase. researchgate.netresearchgate.net The successful separation of 2-aminobutanamide (B112745) enantiomers strongly suggests that a similar approach would be effective for this compound, potentially with optimization of the mobile phase to accommodate the bromo-substituent.

Example HPLC Method Parameters for a Structurally Similar Compound ((S)-2-aminobutanamide):

| Parameter | Condition | Reference |

|---|---|---|

| Column | CROWNPAK CR (+) | researchgate.netasianpubs.org |

| Mobile Phase | 0.05% Perchloric acid solution | researchgate.netasianpubs.org |

| Flow Rate | 0.3 mL/min | researchgate.netasianpubs.org |

| Column Temperature | 15 °C | researchgate.netasianpubs.org |

| UV Detection | 200 nm | researchgate.netasianpubs.org |

| Limit of Detection (LOD) | 0.0002 mg/mL | researchgate.netresearchgate.net |

| Limit of Quantification (LOQ) | 0.0005 mg/mL | researchgate.netresearchgate.net |

Spectroscopic Methods for Absolute Configuration and Stereoisomeric Purity

Spectroscopic techniques provide invaluable information about the three-dimensional structure of chiral molecules, allowing for the determination of their absolute configuration and stereoisomeric purity.

Circular Dichroism (CD) Spectroscopy and Optical Rotatory Dispersion (ORD)

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are chiroptical spectroscopic methods that are fundamental to the study of chiral molecules. wikipedia.orgwikipedia.org CD spectroscopy measures the differential absorption of left and right circularly polarized light, while ORD measures the variation of optical rotation with the wavelength of light. wikipedia.orgfiveable.me

Principle: These phenomena arise from the interaction of polarized light with a chiral molecule, which must be distinguishable from its mirror image. wikipedia.org A CD spectrum shows positive or negative bands corresponding to the electronic transitions of the molecule. nih.gov The sign and intensity of these bands are characteristic of a specific enantiomer. ORD curves exhibit a phenomenon known as the Cotton effect in the region of an absorption band, where the optical rotation changes sharply and may cross the zero-rotation axis. libretexts.org A positive Cotton effect is when the rotation peaks at a longer wavelength before troughing at a shorter one, while a negative Cotton effect shows the opposite behavior. libretexts.org The sign of the Cotton effect can often be empirically correlated with the absolute configuration of the molecule.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

While standard NMR spectroscopy cannot distinguish between enantiomers because they have identical physical properties in an achiral environment, advanced NMR techniques using chiral auxiliaries can be employed for this purpose. wikipedia.orglibretexts.org

To differentiate enantiomers by NMR, they must be converted into diastereomers, which have different physical properties and, therefore, distinct NMR spectra. libretexts.org This is achieved either by non-covalent interaction with a chiral solvating agent (CSA) or a chiral shift reagent (CSR), or by covalent reaction with a chiral derivatizing agent (CDA). nih.govnih.gov

Principle:

Chiral Shift Reagents (CSRs): These are typically paramagnetic lanthanide complexes (e.g., containing Europium or Praseodymium) that are themselves chiral. libretexts.orgnih.gov When added to a solution of the enantiomeric mixture, they form rapidly exchanging diastereomeric complexes. This interaction induces significant changes (shifts) in the chemical shifts of the analyte's protons, and the magnitude of this shift is different for each enantiomer, allowing for their signals to be resolved. slideshare.net

Chiral Derivatizing Agents (CDAs): A CDA is an enantiomerically pure reagent that reacts covalently with the analyte to form a pair of diastereomers. wikipedia.orgsemanticscholar.org For example, the amide group in this compound could potentially be derivatized. Since diastereomers have different NMR spectra, separate signals will be observed for each, and their integration allows for the determination of the enantiomeric excess. nih.gov Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid) is a classic example of a CDA used for alcohols and amines. wikipedia.org

Research Findings: The use of CDAs is a well-established method for determining the enantiomeric excess and absolute configuration of chiral compounds. wikipedia.orgsemanticscholar.org The resulting diastereomers exhibit differences in their proton (¹H) or carbon (¹³C) NMR spectra. The chemical shift difference (Δδ) between the diastereomeric signals is the key parameter for quantification. While specific derivatization studies on this compound were not found, the amide functionality presents a potential site for reaction with a suitable CDA after, for example, reduction to the corresponding amine. The choice of the CDA is crucial for maximizing the chemical shift differences to ensure accurate integration.

Representative Data for NMR Analysis Using a Chiral Auxiliary:

| Analyte | Chiral Auxiliary | Nucleus | Functional Group Analyzed | Observed Δδ (ppm) |

|---|---|---|---|---|

| Racemic Carboxylic Acid | (S)-4-(3-aminopyrrolidin-1-yl)coumarin (CDA) | ¹H | Coumarin (B35378) 3-H | 0.009 - 0.032 |

| Racemic Alcohol | Eu(fod)₃ (CSR) | ¹H | Protons near binding site | Variable (conc. dependent) |

This table is illustrative, based on data for analogous functional groups, as specific data for this compound is not available. libretexts.orgsemanticscholar.org

NOESY and ROESY for Stereochemical Assignments

Nuclear Overhauser Effect (NOE) spectroscopy, including 2D variants like Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY), provides powerful tools for determining the stereochemistry of molecules in solution. acdlabs.comlongdom.orglibretexts.org These techniques measure through-space correlations between protons that are in close proximity (typically within 5 Å), independent of through-bond connectivity. acdlabs.comnanalysis.com This spatial information is invaluable for establishing the relative orientation of substituents around a stereocenter.

For this compound, the key to stereochemical assignment lies in determining the spatial relationships between the proton on the chiral carbon (Hα) and the protons of the adjacent ethyl group. In the molecule's conformational ensemble, specific proximities will be characteristic of the (S)-configuration.

A NOESY or ROESY spectrum of this compound would display cross-peaks indicating these spatial proximities. A ROESY experiment is often preferred for molecules of this size as it avoids the potential for zero-crossing or negative cross-peaks that can complicate the interpretation of NOESY spectra for small to medium-sized molecules.

The expected correlations would confirm the relative arrangement of the atoms. For instance, observing a stronger NOE/ROE between Hα and one of the diastereotopic methylene (B1212753) protons (Hβ) compared to the other would provide insight into the dominant solution-state conformation and confirm the relative stereochemistry.

Table 1: Hypothetical NOESY/ROESY Correlations for this compound

| Correlating Protons | Expected Distance (Å) | Expected NOE/ROE Intensity | Stereochemical Significance |

|---|---|---|---|

| Hα ↔ Hβ (methylene) | ~2.5 - 3.5 | Medium to Strong | Confirms proximity between the chiral center and the ethyl group. Diastereotopic protons may show different intensities. |

| Hα ↔ Hγ (methyl) | ~3.0 - 4.5 | Weak to Medium | Provides information on the rotational conformation around the Cα-Cβ bond. |

| H (Amide NH) ↔ Hα | ~2.2 - 3.0 | Strong | Defines the conformation around the Cα-C(O) bond. |

| H (Amide NH) ↔ Hβ | ~3.5 - 5.0 | Weak | Further defines the rotational conformation of the molecule. |

Vibrational Circular Dichroism (VCD) for Absolute Configuration

Vibrational Circular Dichroism (VCD) is a chiroptical spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light during a vibrational transition. wikipedia.orgnih.govbruker.com Since enantiomers produce VCD spectra that are equal in magnitude but opposite in sign, VCD is a powerful, non-destructive method for determining the absolute configuration of chiral molecules in solution. nih.govnih.gov

The determination of the absolute configuration of 2-bromobutyramide using VCD involves a synergy between experimental measurement and theoretical calculation. nih.govspectroscopyeurope.comamericanlaboratory.com First, the experimental VCD spectrum of the enantiomerically pure sample is recorded. Concurrently, quantum mechanical calculations, typically using Density Functional Theory (DFT), are performed to predict the theoretical VCD spectrum for one of the enantiomers, for instance, this compound.

A comparison of the experimental spectrum with the calculated spectrum allows for an unambiguous assignment of the absolute configuration. americanlaboratory.com If the signs and relative intensities of the major VCD bands in the experimental spectrum match those of the calculated spectrum for the (S)-enantiomer, then the sample is confirmed to have the (S)-configuration. If the experimental spectrum is a mirror image of the calculated one, the sample has the (R)-configuration.

Key vibrational modes for this compound, such as the C=O stretch, N-H bend, C-H stretches, and the C-Br stretch, would produce characteristic VCD signals.

Table 2: Predicted VCD and IR Data for Key Vibrational Modes of this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Predicted IR Intensity | Predicted VCD Signal (ΔA x 10⁻⁵) |

|---|---|---|---|

| N-H Stretch | ~3400 | Medium | +1.5 |

| C-H Stretch (asymmetric) | ~2975 | Strong | -2.8 |